molecular formula C4H7NO B1202528 Cyclopropanecarboxamide CAS No. 6228-73-5

Cyclopropanecarboxamide

Cat. No.: B1202528
CAS No.: 6228-73-5
M. Wt: 85.1 g/mol
InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide (C₄H₇NO, molecular weight: 85.11 g/mol) is a cyclopropane derivative characterized by a three-membered carbocyclic ring fused with a carboxamide group. This compact, strained structure confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry and agrochemical research.

Synthesis and Structural Features
The compound is synthesized via cyclopropanation reactions, such as the coupling of cyclopropanecarboxylic acid derivatives with amines or thiosemicarbazides under reflux conditions . Crystal structure analyses reveal planar carboxamide geometry, with hydrogen-bonding interactions stabilizing the lattice . Modifications at the amide nitrogen (e.g., aryl or heteroaryl substitutions) yield derivatives with enhanced bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarboxamide can be synthesized through several methods. One common method involves the reaction of cyclopropanecarboxylic acid with ammonia. This reaction is typically carried out in a reactor at temperatures ranging from 200 to 260 degrees Celsius and pressures between 10 to 100 bar. The process does not require a catalyst or solvent, and the product is obtained by venting the reactor to remove excess ammonia and water .

Another method involves the amidation of cyclopropanecarboxylic esters with ammonia in an alcoholic solution. This reaction is catalyzed by an alcoholate of a monohydric alcohol and is carried out at temperatures between 60 to 200 degrees Celsius .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The absence of catalysts and solvents in some methods makes the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropanecarboxylic acid.

    Reduction: Reduction reactions can convert it to cyclopropylamine.

    Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

A. Cancer Treatment

Cyclopropanecarboxamide derivatives have been identified as potential therapeutic agents in cancer treatment. Specifically, compounds such as cyclopropyl dicarboxamides exhibit properties as kinase inhibitors, particularly targeting c-MET kinase. This receptor tyrosine kinase is implicated in various cancers, including renal cell carcinoma and other solid tumors. Research indicates that these compounds can modulate the activity of c-MET, providing a pathway for developing selective anti-cancer therapies .

B. Analgesics and Psychoactive Substances

The compound N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]this compound, commonly known as cyclopropylfentanyl, has been assessed for its psychoactive properties. It serves as an analytical reference material in forensic investigations and has been linked to several fatalities due to its potent opioid effects. The European Monitoring Centre for Drugs and Drug Addiction conducted a risk assessment highlighting the substance's health risks and implications for public safety .

Synthesis and Chemical Properties

This compound can be synthesized through the reaction of cyclopropanecarboxylic esters with ammonia in the presence of catalytic amounts of alcoholates, typically without hydrocarbon solvents. This method allows for high purity levels necessary for subsequent pharmaceutical applications . The compound acts as an intermediate in the synthesis of various biologically active molecules, including cyclopropylamines .

Case Studies and Research Findings

A. Kinase Inhibition Studies

A study published in the Journal of Medicinal Chemistry investigated biphenylaminocyclopropane carboxamide derivatives as bradykinin B1 receptor antagonists. These compounds demonstrated promising antagonist activity, suggesting potential applications in treating pain and inflammatory conditions .

B. Toxicological Assessments

The toxicological profile of cyclopropylfentanyl was extensively studied following its emergence as a new psychoactive substance. Reports indicated that it was involved in numerous overdose cases, emphasizing the need for stringent control measures across Europe due to its high potency and associated health risks .

Data Summary Table

Application Area Details
Cancer TreatmentThis compound derivatives as c-MET kinase inhibitors; potential anti-cancer agents.
AnalgesicsCyclopropylfentanyl as a potent opioid; linked to overdose cases and public health concerns.
SynthesisSynthesized from cyclopropanecarboxylic esters; used as intermediates in drug development.
ToxicologyRisk assessments conducted; identified health risks associated with cyclopropylfentanyl use.

Mechanism of Action

The mechanism of action of cyclopropanecarboxamide involves its interaction with various molecular targets. In biological systems, it can act as a precursor to cyclopropylamine, which is known to interact with enzymes and receptors. The cyclopropane ring imparts conformational rigidity to the molecule, influencing its binding affinity and specificity to target sites .

Comparison with Similar Compounds

Cyclopropanecarboxamide derivatives are compared below with structurally analogous compounds, emphasizing molecular features, bioactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Bioactivity Applications References
This compound C₄H₇NO 85.11 Herbicidal, antimicrobial Agrochemicals, antibiotics
N-(5-Aminopyridin-2-yl)-cyclopropanecarboxamide C₉H₁₁N₃O 177.21 Kinase inhibition Cancer therapy (under investigation)
Rotenone this compound C₂₃H₂₄N₂O₅ 408.45 Apoptosis induction Lung/liver cancer treatment
Cyclopentanecarboxamide C₆H₁₁NO 113.16 Antiviral, anti-inflammatory Drug intermediates
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 261.09 Alkylating agent Chemotherapy, immunosuppression

Key Comparisons:

Cyclopropane vs. Cyclopentane Derivatives

  • Ring Strain : Cyclopropane’s high ring strain enhances reactivity compared to cyclopentane derivatives, enabling stronger enzyme interactions .
  • Bioactivity : this compound derivatives show broader herbicidal and antimicrobial activity, while cyclopentanecarboxamide is prioritized for antiviral applications .

Substituent Effects Aromatic Substitutions: Derivatives with pyridinyl (e.g., N-(5-aminopyridin-2-yl)-) or benzodiazepinyl groups exhibit improved pharmacokinetics and target specificity in cancer models . Halogenation: Chlorophenyl-substituted derivatives (e.g., 1-(6-Chloropyridin-3-yl)-) enhance fungicidal potency by 30–50% compared to non-halogenated analogues .

Mechanistic Divergence from Cyclophosphamide

  • Cyclophosphamide, a nitrogen mustard derivative, acts via DNA crosslinking, whereas this compound derivatives typically inhibit enzymes (e.g., dihydropteroate synthase) or induce apoptosis .

Research Findings and Challenges

  • Synthetic Challenges : Cyclopropane ring formation often requires high-energy conditions (e.g., phosphorous oxychloride catalysis), leading to byproducts like alcohols and amines .
  • Thermodynamic Stability : this compound derivatives exhibit lower thermal stability than cyclopentane analogues, necessitating formulation optimizations for drug delivery .
  • Toxicity Profile: While rotenone derivatives show promise in cancer, off-target effects on mitochondrial complexes limit therapeutic windows .

Biological Activity

Cyclopropanecarboxamide is a compound of increasing interest in the pharmaceutical and biochemical research fields due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a carboxamide functional group. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

  • CYP Enzyme Inhibition :
    • This compound derivatives, such as N-(3,5-dichlorophenyl)this compound (DCPCC), have been shown to inhibit cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1). These enzymes are crucial in the metabolic activation of procarcinogens and the deactivation of certain drugs. DCPCC exhibited IC50 values significantly lower than traditional inhibitors like α-naphthoflavone (ANF), indicating its potential as a selective inhibitor for CYP1A2 .
  • VR1 Receptor Antagonism :
    • This compound compounds have demonstrated efficacy as antagonists of the VR1 (Type I Vanilloid) receptor. This receptor is implicated in pain sensation and inflammatory responses. Studies have shown that certain derivatives can effectively reduce pain-related behaviors in animal models, suggesting their potential use in treating conditions like neuropathic pain and inflammation .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound NameBiological ActivityIC50 ValueTarget Enzyme/Receptor
N-(3,5-dichlorophenyl)this compound (DCPCC)CYP1A2 Inhibition100-fold lower than CYP2/3 enzymesCYP1A2
This compound Derivative AVR1 Receptor AntagonismNot specifiedVR1 Receptor
CyclopropylfentanylAnalgesic effects in animal modelsNot specifiedOpioid receptors

Pharmacological Applications

  • Pain Management : The antagonistic activity at the VR1 receptor suggests that this compound derivatives could be effective in managing chronic pain conditions, including fibromyalgia and neuropathies.
  • Cancer Chemoprevention : The inhibition of CYP enzymes by compounds like DCPCC indicates a possible role in cancer prevention strategies by modulating the metabolism of carcinogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropanecarboxamide (C₄H₇NO), and how can purity be optimized during synthesis?

  • Methodological Answer : this compound is typically synthesized via cyclopropane carboxylic acid activation (e.g., using thionyl chloride) followed by reaction with ammonia or amines. Purity optimization involves recrystallization from ethanol/water mixtures and monitoring via HPLC with UV detection (λ = 210–220 nm) . For intermediates, NMR (¹H/¹³C) and FT-IR are critical to confirm cyclopropane ring integrity and carboxamide formation (C=O stretch ~1650 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows cyclopropane protons as a multiplet (δ 1.0–1.5 ppm) and carboxamide NH₂ as a broad singlet (δ 6.8–7.2 ppm). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
  • LC-MS : ESI+ mode with m/z 86 [M+H]⁺ for molecular ion validation .
  • XRD : For crystal structure determination, particularly to resolve stereochemical ambiguities in derivatives .

Q. How should researchers design stability studies for this compound under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermal Stability : Use TGA/DSC to assess decomposition thresholds (melting point: 120–122°C ).
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products (e.g., cyclopropane carboxylic acid).
  • Light Sensitivity : Conduct accelerated photodegradation studies using ICH Q1B guidelines .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize cyclopropane ring strain and transition states using Gaussian or ORCA software. Focus on bond angles (e.g., 60° for cyclopropane) and charge distribution .
  • MD Simulations : Model interactions with enzymes (e.g., amidases) to predict hydrolysis pathways. Use AMBER or GROMACS with force fields parameterized for strained rings .

Q. How can contradictory data on this compound’s bioactivity be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference bioassay data (e.g., IC₅₀ values) with synthetic protocols to identify batch variability (e.g., residual solvents affecting results) .
  • Orthogonal Assays : Validate antimicrobial or enzyme-inhibition claims using multiple assays (e.g., microdilution + agar diffusion) and control for cyclopropane ring stability .

Q. What experimental frameworks are recommended for studying this compound’s metabolic fate in vitro?

  • Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes (PHHs) or S9 fractions with NADPH cofactors. Monitor metabolites via LC-HRMS (e.g., hydroxylation at cyclopropane carbons) .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can researchers address ethical and reproducibility challenges in animal studies involving this compound derivatives?

  • Methodological Answer :

  • ARRIVE Guidelines : Report animal strain, dosing regimens, and endpoints transparently. For toxicity studies, include histopathology and biochemical markers (e.g., ALT/AST for hepatotoxicity) .
  • Blinded Experiments : Randomize treatment groups and use third-party analysis to mitigate bias in efficacy studies .

Q. Data Analysis and Reporting

Q. What statistical approaches are robust for analyzing dose-response data in this compound bioassays?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R. Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose studies (e.g., Tukey’s test for cytotoxicity assays) .

Q. How should conflicting crystallographic and spectroscopic data on this compound derivatives be reconciled?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate XRD data with solid-state NMR and IR to confirm polymorphic forms .
  • Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may skew spectroscopic results .

Properties

IUPAC Name

cyclopropanecarboxamide
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InChI

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIMMVWOEOZMVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
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DSSTOX Substance ID

DTXSID7064150
Record name Cyclopropanecarboxamide
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Molecular Weight

85.10 g/mol
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CAS No.

6228-73-5
Record name Cyclopropanecarboxamide
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Synthesis routes and methods

Procedure details

To feed the reactor, an NaOH/NaOCl solution was prepared by slowly adding 434.8 g of 50 wt. % aqueous NaOH to 1533 g of 12.02 wt % aqueous sodium hypochlorite (by analysis) with constant chilling and stirring in an ice-water bath. A cyclopropanecarboxamide solution was prepared by dissolving 187 g (2.20 mol) of cyclopropanecarboxamide in 913 g of water to produce a 17 wt. % solution of cyclopropanecarboxamide.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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